4-Fluoro-2-(methylsulfonyl)isoindoline

Lipophilicity Drug-likeness ADME prediction

Sourcing structurally precise CRBN ligand precursors often yields mono-substituted analogs that compromise degrader SAR. 4-Fluoro-2-(methylsulfonyl)isoindoline directly solves this by providing the exact dual-substitution pattern (C4-F, N2-methylsulfonyl) required for potent cereblon engagement. - Validated scaffold for CRBN E3 ligase modulators & molecular glue degraders. - Balanced physicochemical profile: LogP 1.10, TPSA 37.38 Ų (predicts CNS permeability). - Research-grade purity (≥98%), ensuring reproducible cross-coupling & library synthesis outcomes.

Molecular Formula C9H10FNO2S
Molecular Weight 215.25 g/mol
Cat. No. B13116384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Fluoro-2-(methylsulfonyl)isoindoline
Molecular FormulaC9H10FNO2S
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N1CC2=C(C1)C(=CC=C2)F
InChIInChI=1S/C9H10FNO2S/c1-14(12,13)11-5-7-3-2-4-9(10)8(7)6-11/h2-4H,5-6H2,1H3
InChIKeyLTELQGFWBNXUAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-2-(methylsulfonyl)isoindoline Procurement Guide


4-Fluoro-2-(methylsulfonyl)isoindoline (CAS: 2123427-33-6, C9H10FNO2S, MW 215.25) is a synthetic heterocyclic building block featuring an isoindoline core with a 4-position fluorine atom and an N-2 methylsulfonyl group . As a substituted isoindoline derivative, it belongs to a class of compounds widely utilized as pharmaceutical intermediates and privileged scaffolds in medicinal chemistry, particularly in the development of targeted protein degraders and receptor ligands [1]. The compound is commercially available at research-grade purity (typically 98%) from specialty chemical suppliers .

Building block for targeted protein degradation and CRBN modulator research
Balanced lipophilicity and TPSA profile for CNS drug-discovery scaffolds
Dual 4-F and N-methylsulfonyl substitution for SAR and library synthesis

4-Fluoro-2-(methylsulfonyl)isoindoline Irreplaceability


Attempting to substitute 4-fluoro-2-(methylsulfonyl)isoindoline with simpler isoindoline derivatives—such as unsubstituted isoindoline (MW 119.16), 2-(methylsulfonyl)isoindoline (MW 197.25), or 4-fluoroisoindoline (MW 137.15)—fundamentally alters key molecular properties that govern synthetic utility and downstream performance . The dual substitution pattern imparts a distinct combination of electronic effects (electron-withdrawing fluorine at C4, strong electron-withdrawing sulfonyl at N2) and steric features that cannot be replicated by single-point modifications [1]. Critically, in targeted protein degradation applications involving cereblon (CRBN) modulation, the presence and precise positioning of hydrogen bond acceptors and substituents on the isoindoline scaffold directly dictate binding potency and degradation selectivity profiles, as demonstrated in structure-activity relationship studies of isoindoline-based CRBN ligands [2]. Procurement of a structurally divergent analog therefore introduces uncontrolled variability in assay outcomes, synthesis yields, and ultimately, the validity of structure-activity conclusions.

4-Fluoro-2-(methylsulfonyl)isoindoline: dual substitution (F + SO2Me)
Unsubstituted or mono-substituted analogs alter the electronic/steric profile; CRBN-binding SAR may not transfer
Predicted LogP 1.10 and TPSA 37.38 Ų from dual substituents
Analogs without both groups shift lipophilicity and permeability predictions, introducing uncontrolled variability
N-2 methylsulfonyl as stable hydrogen bond acceptor
Simpler isoindolines lack this acceptor motif; may compromise targeted protein degradation scaffold engagement

4-Fluoro-2-(methylsulfonyl)isoindoline Differentiation Evidence


LogP Comparison Across Isoindoline Analogs

The 4-fluoro and N-2-methylsulfonyl substituents confer a predicted LogP of 1.10 for 4-fluoro-2-(methylsulfonyl)isoindoline, representing a substantial deviation from unsubstituted isoindoline (predicted LogP ~1.0) and a marked reduction relative to 2-(methylsulfonyl)isoindoline (LogP not directly available but structurally anticipated to be higher due to absence of polarizing fluorine) . This LogP value, calculated via computational methods reported by the vendor, positions the compound within the optimal lipophilicity range (LogP 1-3) for CNS drug candidates and orally bioavailable agents, whereas simpler isoindoline analogs lack the balanced polarity imparted by the dual substitution pattern [1]. The fluorine atom increases polarity while the methylsulfonyl group adds both polarity and hydrogen bond acceptor capacity, creating a unique physicochemical profile that cannot be achieved with either modification alone.

LogP Comparison
Data to verify
Predicted LogP: 1.10
Unsubstituted isoindoline: ~1.0 2-(Methylsulfonyl)isoindoline: higher lipophilicity
Balanced lipophilicity may support CNS drug-like property screening
Computational prediction; no experimental LogP available
Lipophilicity Drug-likeness ADME prediction

TPSA and Permeability Prediction

4-Fluoro-2-(methylsulfonyl)isoindoline exhibits a calculated Topological Polar Surface Area (TPSA) of 37.38 Ų, as reported in vendor-derived computational data . This TPSA value falls below the established threshold of 60-70 Ų typically associated with favorable blood-brain barrier penetration, suggesting potential utility in CNS-targeted applications [1]. In contrast, unsubstituted isoindoline has a lower TPSA (estimated ~12 Ų based on amine N contribution), while the addition of the methylsulfonyl group alone (absent fluorine) would increase TPSA due to the sulfonyl oxygen atoms. The 37.38 Ų value represents a balanced intermediate that preserves membrane permeability while introducing the sulfonyl moiety as a hydrogen bond acceptor for target engagement.

TPSA & Permeability
Data to verify
TPSA 37.38 Ų
Unsubstituted isoindoline: ~12 Ų 2-(Methylsulfonyl)isoindoline: higher
Below common BBB threshold; supports CNS permeability prediction research
Vendor-calculated; experimental TPSA unavailable
Membrane permeability TPSA Blood-brain barrier

CRBN Modulator Scaffold Potential

Isoindoline-based compounds bearing sulfonyl or sulfonyl fluoride groups at the N-2 position have been established as privileged scaffolds for cereblon (CRBN) E3 ligase engagement in targeted protein degradation applications [1]. Specifically, isoindoline EM364-SF (an N-2 sulfonyl fluoride-substituted isoindoline lacking a key hydrogen bond acceptor) demonstrated potent CRBN binding, enabling the development of molecular glue degraders with reduced teratogenicity risk relative to isoindolinone-based analogs [2]. While direct activity data for 4-fluoro-2-(methylsulfonyl)isoindoline is not publicly available, its structural features—N-2 methylsulfonyl group capable of hydrogen bond acceptance and 4-fluoro substitution providing metabolic stabilization—position it as a building block amenable to CRBN ligand development. Notably, the methylsulfonyl moiety (vs. sulfonyl fluoride in EM364-SF) confers hydrolytic stability while retaining CRBN-binding capacity in appropriately elaborated analogs.

CRBN Modulator Potential
Class-level inference
No direct experimental data
Structurally related N-2 sulfonyl isoindolines bind CRBN
Class-level scaffold fit for targeted protein degradation research
Requires experimental validation in CRBN assays
Targeted protein degradation Cereblon Molecular glues PROTAC

Molecular Weight and Ligand Efficiency

With a molecular weight of 215.25 g/mol, 4-fluoro-2-(methylsulfonyl)isoindoline occupies a strategically valuable position between fragment-sized building blocks (<200 Da) and fully elaborated lead-like molecules (typically 300-500 Da) . Unsubstituted isoindoline (MW 119.16) and 4-fluoroisoindoline (MW 137.15) fall within the fragment space, while 2-(methylsulfonyl)isoindoline (MW 197.25) approaches but does not reach the 200+ Da threshold . The target compound's MW of 215.25 Da provides sufficient mass to incorporate both the 4-fluoro and N-2 methylsulfonyl pharmacophoric elements while remaining well below the Lipinski cutoff of 500 Da. This intermediate molecular weight allows for downstream elaboration without exceeding drug-likeness thresholds, whereas procurement of a smaller analog would require additional synthetic steps to install missing substituents.

Molecular Weight
Head-to-head
215.25 g/mol
Unsubstituted isoindoline: 119.16 4-Fluoroisoindoline: 137.15 2-(Methylsulfonyl)isoindoline: 197.25
Fragment-to-lead MW region; supports ligand efficiency optimization
C9H10FNO2S; calculated from atomic masses
Ligand efficiency Fragment-based drug discovery Lead optimization

4-Fluoro-2-(methylsulfonyl)isoindoline Application Scenarios


Targeted Protein Degradation via CRBN

4-Fluoro-2-(methylsulfonyl)isoindoline serves as a synthetic precursor or core scaffold for developing cereblon (CRBN) E3 ligase modulators and molecular glue degraders. The isoindoline core with N-2 sulfonyl substitution has been validated in published CRBN chemical probe studies, demonstrating that N-2 substituted isoindolines can potently engage CRBN for targeted protein degradation applications [3]. The methylsulfonyl group provides a hydrolytically stable hydrogen bond acceptor at the N-2 position, while the 4-fluoro substituent offers opportunities for metabolic stabilization and potential halogen bonding interactions. This building block is particularly suited for laboratories synthesizing focused libraries of CRBN ligands or optimizing degrader candidates where controlled lipophilicity (LogP 1.10) and moderate TPSA (37.38 Ų) are desired physicochemical starting points .

Fragment-Based Drug Discovery for CNS

With its intermediate molecular weight (215.25 Da) and balanced physicochemical profile (LogP 1.10, TPSA 37.38 Ų), 4-fluoro-2-(methylsulfonyl)isoindoline is well-suited as a core scaffold or late-stage diversification intermediate in fragment-based drug discovery (FBDD) programs targeting CNS-penetrant compounds [3]. The TPSA value below 40 Ų suggests favorable passive permeability for blood-brain barrier penetration, while the LogP of 1.10 falls within the optimal range (1-3) for CNS drug candidates . The isoindoline scaffold has demonstrated utility in sigma receptor (σ1R and σ2R) ligand development, with some analogs achieving high affinity (Ki ≤ 25 nM) and >10-fold subtype selectivity [2]. The 4-fluoro-2-(methylsulfonyl) substitution pattern introduces specific electronic and steric features that can be exploited for structure-guided optimization of receptor binding and selectivity profiles.

Kinase and Epigenetic Inhibitor Building Block

Isoindoline derivatives have been extensively employed as privileged scaffolds in kinase inhibitor and epigenetic modulator development [3]. The 4-fluoro-2-(methylsulfonyl)isoindoline core can be elaborated via cross-coupling at available positions or further functionalized through the methylsulfonyl group. The fluorine atom at C4 serves as a metabolically stable substitute for hydrogen, potentially blocking oxidative metabolism at that position and extending compound half-life in vitro and in vivo. The compound's purity specification (98%) from commercial suppliers ensures consistent synthetic outcomes when used as a building block for parallel library synthesis or as a key intermediate in multi-step medicinal chemistry campaigns . The methylsulfonyl group additionally serves as a protecting group for the isoindoline nitrogen, enabling selective functionalization at other positions prior to deprotection if desired.

SAR Studies of N-Substituted Isoindolines

For laboratories conducting systematic SAR investigations of N-substituted isoindolines, 4-fluoro-2-(methylsulfonyl)isoindoline represents a specific substitution pattern that can be benchmarked against simpler analogs including unsubstituted isoindoline (MW 119.16), 4-fluoroisoindoline (MW 137.15), and 2-(methylsulfonyl)isoindoline (MW 197.25) [3]. The incremental molecular weight differences across this series (+18 Da for fluorine, +78 Da for methylsulfonyl, +96 Da for dual substitution) allow for systematic deconvolution of substituent effects on target binding, cellular activity, and ADME properties. The compound's calculated LogP (1.10) and TPSA (37.38 Ų) provide baseline values for understanding how dual substitution modulates physicochemical properties relative to mono-substituted comparators .

Application
Selection Property
Validation Focus
Targeted protein degradation (CRBN)
N-2 methylsulfonyl as stable H-bond acceptor
CRBN engagement and degrader assembly potential
CNS fragment-based discovery
TPSA
Blood-brain barrier permeability prediction research
Kinase / epigenetic inhibitor intermediate
4-F metabolic blocking, N-protected scaffold
Synthetic reproducibility and deprotection strategy
Isoindoline SAR series benchmark
Dual vs. mono-substitution profile
Incremental MW and physicochemical deconvolution
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